molecular formula C9H13N3OS B1487870 (3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1700447-68-2

(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No. B1487870
CAS RN: 1700447-68-2
M. Wt: 211.29 g/mol
InChI Key: KNPRMZCWLBXDOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring, such as “(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H14N3OS . The structure contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions . The type of reaction and the products formed can depend on the reaction conditions and the functional groups present on the pyrrolidine ring .

Scientific Research Applications

  • Catalytic Synthesis:

    • The synthesis of compounds structurally related to (3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone has been explored. For instance, Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of a heterocyclic amide, using it as a strategic intermediate for further transformations through microwave-assisted Fries rearrangement. The study highlights the significance of such compounds in synthetic chemistry and their potential as intermediates in the synthesis of more complex molecules (Moreno-Fuquen et al., 2019).
  • Structural Characterization and Computational Studies:

    • Shahana and Yardily (2020) conducted spectral characterization, structural optimization, and theoretical vibrational spectra interpretation using density functional theory (DFT) calculations for novel compounds. They investigated the equilibrium geometry, bonding features, and vibrational wave numbers, providing insights into the structural and electronic properties of such molecules. This kind of study underscores the significance of DFT and computational methods in understanding the properties and reactivity of organic compounds (Shahana & Yardily, 2020).
  • Molecular Docking Studies:

    • Further expanding on computational approaches, molecular docking studies have been employed to understand the interactions of similar compounds with biological targets. This is critical in the field of drug design and pharmaceutical chemistry, where understanding the interaction between small molecules and biological macromolecules can lead to the development of new therapeutic agents.

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-6-11-8(5-14-6)9(13)12-3-2-7(10)4-12/h5,7H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPRMZCWLBXDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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